Bienvenue dans la boutique en ligne BenchChem!

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Pharmacokinetics Prodrug activation Histamine-N-methyltransferase bypass

2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol, uniformly designated BP 2-94 (also BP-294, FUB-94), is a chiral (R)-(−)-isomer azomethine prodrug of the potent and selective histamine H3 receptor agonist (R)-α-methylhistamine [(R)-α-MeHA]. It was advanced to Phase II clinical evaluation by Bioprojet for asthma, inflammation, pain, and peptic ulcer before development was discontinued, leaving a substantial body of published preclinical and early clinical pharmacokinetic data.

Molecular Formula C19H19N3O
Molecular Weight 305.4 g/mol
CAS No. 139191-80-3
Cat. No. B106256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
CAS139191-80-3
Synonyms(R)-2-N-1-(1H-imidazol-4-yl)-2-propyliminophenylmethylphenol
2-((N-(1-(1H-imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol
BP 2-94
BP 2.94
BP-2-94
BP-294
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(CC1=CN=CN1)N=C(C2=CC=CC=C2)C3=CC=CC=C3O
InChIInChI=1S/C19H19N3O/c1-14(11-16-12-20-13-21-16)22-19(15-7-3-2-4-8-15)17-9-5-6-10-18(17)23/h2-10,12-14,23H,11H2,1H3,(H,20,21)
InChIKeySBUFZXRNKJQHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BP 2-94 (CAS 139191-80-3): A Stage-Validated Azomethine Prodrug of (R)-α-Methylhistamine for H3 Receptor-Targeted Inflammatory and Pain Research


2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol, uniformly designated BP 2-94 (also BP-294, FUB-94), is a chiral (R)-(−)-isomer azomethine prodrug of the potent and selective histamine H3 receptor agonist (R)-α-methylhistamine [(R)-α-MeHA] [1]. It was advanced to Phase II clinical evaluation by Bioprojet for asthma, inflammation, pain, and peptic ulcer before development was discontinued, leaving a substantial body of published preclinical and early clinical pharmacokinetic data [2]. The compound was explicitly designed to overcome the rapid metabolic inactivation of (R)-α-MeHA by histamine-N-methyltransferase via bioreversible Schiff base formation with 2-hydroxybenzophenone, which simultaneously reduces basicity, increases lipophilicity, and protects the imidazole ring from enzymatic N-methylation [1].

Why (R)-α-Methylhistamine, Other H3 Agonists, or Alternative Azomethine Prodrugs Cannot Substitute for BP 2-94 (CAS 139191-80-3) in Peripheral Inflammation and Gastric Research


The parent drug (R)-α-methylhistamine suffers from extensive first-pass histamine-N-methyltransferase (HMT)-mediated N-methylation of its imidazole ring, producing a plasma elimination half-life of merely ~1.3 minutes in rats after i.v. administration and sub-therapeutic oral bioavailability in humans [1]. Direct-acting H3 agonists such as imetit or immepip lack the prodrug-based metabolic shield and do not undergo the same controlled, slow-release chemical hydrolysis that governs BP 2-94's pharmacokinetic profile [2]. Among the broader azomethine prodrug series, halogenated congeners such as 9q (4-chloro-substituted) were deliberately tuned for central nervous system (CNS) penetration (Cmax ≈ 71 ng/g in brain), whereas BP 2-94 was optimized for sustained peripheral (R)-α-MeHA delivery with minimal brain exposure — a fundamental pharmacokinetic divergence that precludes interchangeable use in peripheral inflammation, gastrointestinal, or visceral pain models [3].

Quantitative Differentiation Evidence for BP 2-94 (CAS 139191-80-3) Relative to Its Closest Comparators


Human Oral Bioavailability: ~100-Fold Greater Systemic (R)-α-MeHA Exposure Versus Oral Parent Drug

In healthy human volunteers receiving an oral dose of 0.1 mmol BP 2-94, the plasma levels of (R)-α-MeHA-like immunoreactivity decayed with a terminal half-life exceeding 24 hours, and the area under the plasma concentration-time curve (AUC) was two orders of magnitude (~100-fold) higher than that achieved after an equivalent oral dose of the parent drug (R)-α-MeHA [1]. By contrast, (R)-α-MeHA administered orally is extensively inactivated by histamine-N-methyltransferase prior to reaching the systemic circulation [1].

Pharmacokinetics Prodrug activation Histamine-N-methyltransferase bypass

Gastric Antisecretory Efficacy in Dog: 80% Inhibition by BP 2-94 Versus Ineffectiveness of Oral (R)-α-MeHA

In conscious dogs fitted with gastric fistulae, intragastric BP 2-94 (10–30 mg/kg) produced a dose-dependent inhibition of 2-deoxy-D-glucose-stimulated acid secretion, achieving a maximal reduction of approximately 80%. In a direct comparison within the same study, (R)-α-methylhistamine at 20 mg/kg intragastrically was entirely ineffective [1]. BP 2-94 (30 mg/kg i.g.) also significantly inhibited bombesin-stimulated acid secretion while leaving histamine-stimulated secretion unaffected, demonstrating pathway-selective H3 receptor-mediated antisecretory activity [1]. Plasma levels of (R)-α-MeHA released from BP 2-94 reached concentrations 50-fold above the EC50 at the H3 receptor for at least 2 hours [1].

Gastric acid secretion H3 receptor pharmacology In vivo canine model

Carrageenan Paw Edema: BP 2-94 Anti-Inflammatory Potency (ED50 = 0.17 μmol/kg p.o.) with Additive Effect to Indomethacin

In the carrageenan-induced mouse paw edema model, BP 2-94 inhibited edema dose-dependently with an ED50 of 0.17 ± 0.05 μmol/kg p.o. and a maximal effect of 47% [1]. Notably, the antiedema effects of BP 2-94 and indomethacin were additive, suggesting complementary anti-inflammatory mechanisms (H3 receptor agonism + cyclooxygenase inhibition) without mutual antagonism [1]. In the same study, BP 2-94 reduced cyclophosphamide-induced cystitis, decreasing leukocyte infiltration by 62% and plasma protein extravasation by 73% in the urinary bladder [1]. By comparison, (R)-α-MeHA given orally is poorly bioavailable and would not produce comparable peripheral anti-inflammatory effects at these dose levels [2].

Acute inflammation Carrageenan edema NSAID combination

Visceral Antinociception: PBQ Writhing ED50 = 0.03 μmol/kg p.o. — Among the Most Potent Oral H3 Agonist Effects Reported

In the phenylbenzoquinone (PBQ)-induced writhing test in mice, a model of visceral inflammatory pain, BP 2-94 produced marked antinociceptive activity with an ED50 of 0.03 μmol/kg p.o. [1]. This represents one of the most potent oral antinociceptive effects reported for any H3 receptor agonist tool compound. BP 2-94 was also active in the formalin test but, importantly, was inactive in the hot plate jump test, confirming that its antinociception is mediated peripherally via H3 receptors on capsaicin-sensitive sensory fibers rather than through central opioid-like mechanisms [1]. No tolerance to the antinociceptive effect developed after repeated oral administration for 3 consecutive days [2]. In the capsaicin-induced licking test, BP 2-94 displayed an ED50 of 0.4 ± 0.1 μmol/kg p.o. with a maximal licking-duration reduction of 69% [2].

Visceral pain Antinociception Phenylbenzoquinone writhing

Capsaicin-Induced Neurogenic Inflammation: Tissue-Selective ED50 Range of 0.6–14 μmol/kg p.o. with 35–87% Maximal Inhibition Across Organs

BP 2-94 dose-dependently inhibited capsaicin-induced plasma protein extravasation across multiple rat tissues, with tissue-specific ED50 values ranging from 0.6 to 14 μmol/kg p.o. and maximal reductions spanning 35% to 87% depending on the organ assessed [1]. This neurogenic anti-inflammatory effect was confirmed to be mediated via H3 receptor stimulation on capsaicin-sensitive sensory nerve terminals [1][2]. In rat mandibular incisor pulp, a sympathectomized model, BP 2-94 (15 mg/kg) increased plasma extravasation significantly (+100%, P<0.01), illustrating tissue-context-dependent H3 receptor modulation of vascular permeability [3]. The parent drug (R)-α-MeHA does not achieve comparable tissue exposure after oral dosing, making BP 2-94 the only practical oral tool for studying H3-mediated neurogenic inflammation in vivo [1].

Neurogenic inflammation Capsaicin-sensitive fibers Plasma protein extravasation

Colitis Models and Hepatoprotection: Broad-Spectrum In Vivo Efficacy in Inflammatory Disease Models Beyond Acute Inflammation

BP 2-94 demonstrated protective efficacy in chemically induced colitis models relevant to inflammatory bowel disease research [1]. In a carbon tetrachloride (CCl4)-induced hepatotoxicity model in rats, BP 2-94 pretreatment (20, 40, and 60 μmol/kg, 4 days) dose-dependently reduced necrotic changes in the liver and inhibited the CCl4-induced elevation of plasma AST and ALT transaminase activities [2]. At the tested doses, BP 2-94 alone did not cause any significant changes in liver transaminases or microscopic hepatic appearance, confirming a favorable hepatic safety profile in this model [2]. These effects are attributed to the H3-agonistic activity of the released active metabolite (R)-α-MeHA [2]. While head-to-head comparative data with other H3 agonists in colitis or hepatotoxicity models are limited, the breadth of models in which BP 2-94 has been validated — colitis, hepatotoxicity, gastric lesions, cystitis, paw edema, neurogenic extravasation, and visceral pain — represents a multi-model validation breadth that few alternative H3 tool compounds can match [1][2][3].

Inflammatory bowel disease Colitis Hepatoprotection

BP 2-94 (CAS 139191-80-3): Evidence-Backed Procurement Scenarios for Preclinical Research Programs


Oral H3 Receptor Agonist Reference Standard for Peripheral Inflammation and Neurogenic Edema Studies

BP 2-94 is the most comprehensively characterized oral H3 receptor agonist prodrug for peripheral inflammation research. Its demonstrated ED50 of 0.17 μmol/kg p.o. in carrageenan paw edema and 0.6–14 μmol/kg p.o. across multiple tissues in capsaicin-induced neurogenic plasma extravasation provide precise dosing benchmarks for experimental design [1]. Researchers studying H3 receptor-mediated modulation of capsaicin-sensitive sensory fibers, mast cell histamine release, or neurogenic inflammation in airway, bladder, skin, or dental pulp should select BP 2-94 over direct-acting H3 agonists or the parent drug (R)-α-MeHA, which lack adequate oral bioavailability for peripheral target engagement [2].

Preclinical Inflammatory Bowel Disease (IBD) and Gastrointestinal Pharmacology Programs

BP 2-94 has been specifically validated in colitis models and gastric pathophysiology studies. Its ability to reduce 2-deoxy-D-glucose-stimulated gastric acid secretion by ~80% in conscious dogs — while the parent drug was ineffective — makes it the only orally viable tool for H3-mediated gastric antisecretory investigations [1]. The colitis efficacy reported by Coruzzi et al. (2002) [2] combined with the cyclophosphamide cystitis data (62% leukocyte infiltration reduction, 73% plasma extravasation reduction) [3] supports its use in programs targeting visceral inflammatory conditions across the gastrointestinal and urinary tracts.

Visceral Pain and Non-Opioid Antinociception Discovery Programs

With a PBQ writhing ED50 of 0.03 μmol/kg p.o. and documented absence of tolerance after 3-day repeated dosing, BP 2-94 serves as a benchmark oral H3 agonist for visceral antinociceptive research [1]. Its inactivity in the hot plate test confirms a peripheral site of action via H3 receptors on sensory nerves rather than central opioid mechanisms, making it an ideal comparator or reference compound in programs seeking non-opioid, non-COX analgesic mechanisms [2]. The additive interaction with indomethacin further supports its use in combination analgesia studies [3].

Hepatoprotection and Multi-Organ Inflammatory Disease Model Validation

BP 2-94's demonstrated dose-dependent hepatoprotective effect in CCl4-induced hepatotoxicity at 20–60 μmol/kg p.o., without causing transaminase elevation or histological changes when administered alone, supports its use as a tool compound in liver injury and systemic inflammation research [1]. The breadth of validated disease models — spanning colitis, hepatotoxicity, cold/restraint stress gastric lesions, cystitis, and multiple acute inflammation paradigms — enables laboratories to use a single well-characterized H3 agonist prodrug across diverse in vivo pharmacology programs, reducing the confounding variable of switching between structurally distinct H3 ligands [2].

Quote Request

Request a Quote for 2-((N-(1-(1H-Imidazol-4-yl)-2-propyl)imino)phenylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.